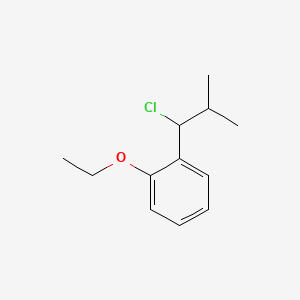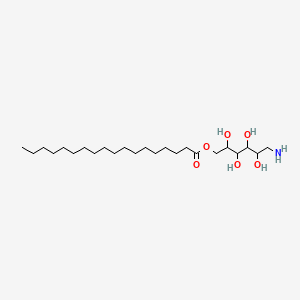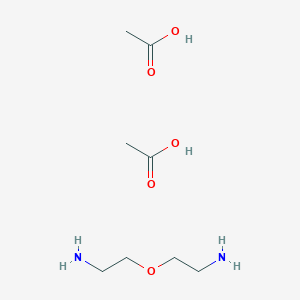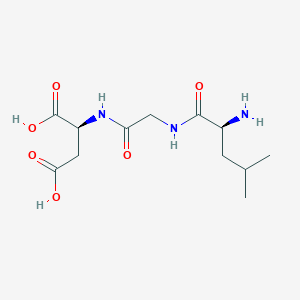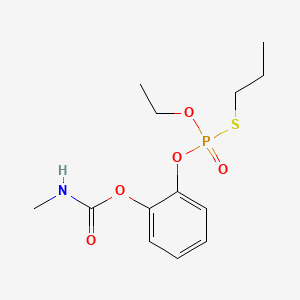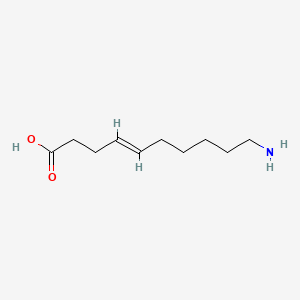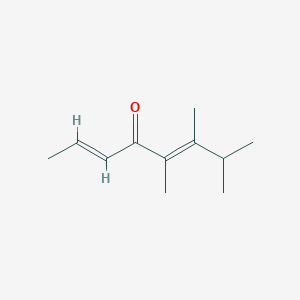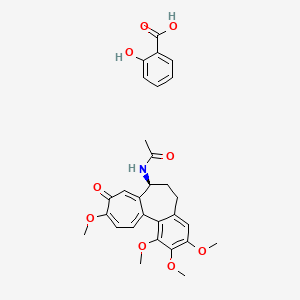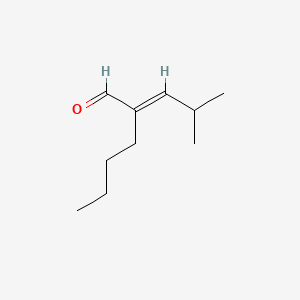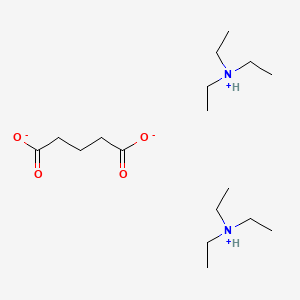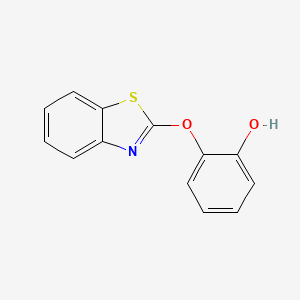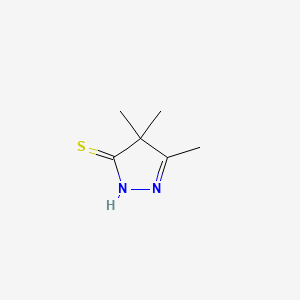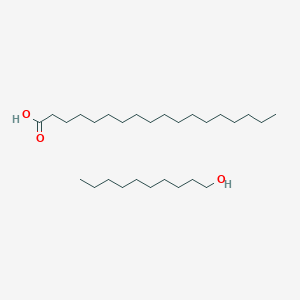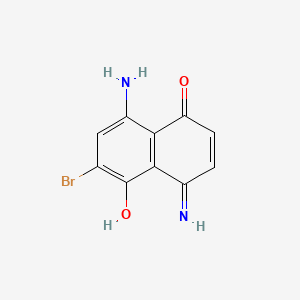
4,8-Diamino-2-bromo-1,5-naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Diamino-2-bromo-1,5-naphthoquinone is a synthetic organic compound with the molecular formula C10H7BrN2O2. It is a derivative of naphthoquinone, characterized by the presence of amino groups at positions 4 and 8, and a bromine atom at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Diamino-2-bromo-1,5-naphthoquinone typically involves the bromination of 1,5-naphthoquinone followed by amination. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 2-position of 1,5-naphthoquinone. Subsequent amination can be achieved using ammonia or an amine source under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the bromination and amination steps to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,8-Diamino-2-bromo-1,5-naphthoquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4,8-Diamino-2-bromo-1,5-naphthoquinone has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial, antifungal, and anticancer properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand the mechanisms of action of naphthoquinone derivatives and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 4,8-Diamino-2-bromo-1,5-naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antibacterial and anticancer activities, where the generated ROS can induce oxidative stress in target cells. The compound may also interact with specific enzymes and proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,4-naphthoquinone: Another brominated naphthoquinone with similar redox properties.
4,8-Diamino-1,5-naphthoquinone: Lacks the bromine atom but has similar amino group substitutions.
2-Chloro-1,4-naphthoquinone: A chlorinated analog with comparable chemical behavior.
Uniqueness
4,8-Diamino-2-bromo-1,5-naphthoquinone is unique due to the combination of amino and bromine substitutions, which confer distinct electronic and steric properties. These modifications can enhance its reactivity and specificity in various applications, making it a valuable compound for research and development .
Properties
CAS No. |
73384-69-7 |
|---|---|
Molecular Formula |
C10H7BrN2O2 |
Molecular Weight |
267.08 g/mol |
IUPAC Name |
8-amino-6-bromo-5-hydroxy-4-iminonaphthalen-1-one |
InChI |
InChI=1S/C10H7BrN2O2/c11-4-3-6(13)8-7(14)2-1-5(12)9(8)10(4)15/h1-3,12,15H,13H2 |
InChI Key |
UIZQEEPVXHNUOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C2=C(C1=N)C(=C(C=C2N)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


